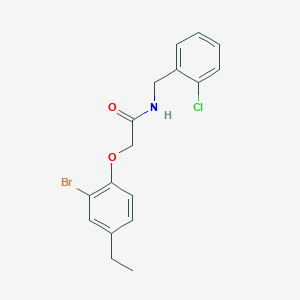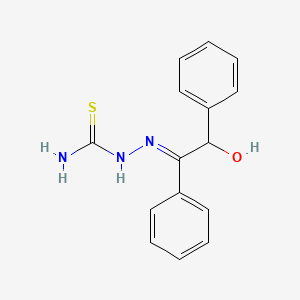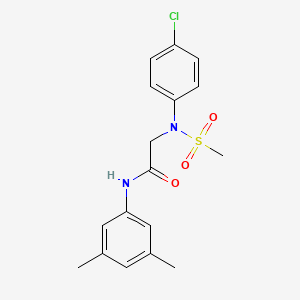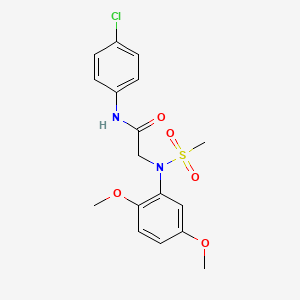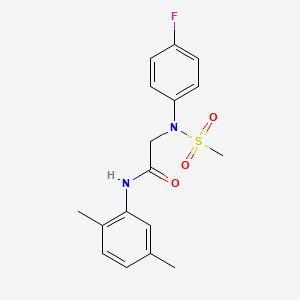
N~1~-(2,5-dimethylphenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
Overview
Description
N~1~-(2,5-dimethylphenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as DFG-10, is a novel small molecule that has been extensively studied for its potential applications in scientific research. DFG-10 is a glycine transporter 1 (GlyT1) inhibitor that has been found to have a number of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N~1~-(2,5-dimethylphenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide involves the inhibition of GlyT1, which is a transporter that regulates the uptake of glycine in the central nervous system. Glycine is an important neurotransmitter that plays a key role in the regulation of synaptic transmission. By inhibiting GlyT1, this compound increases the concentration of glycine in the synaptic cleft, which can lead to enhanced synaptic transmission and improved cognitive function.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects that have been extensively studied. It has been found to improve cognitive function in animal models, as well as to reduce pain and anxiety. This compound has also been found to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N~1~-(2,5-dimethylphenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has a number of advantages and limitations for lab experiments. One of the main advantages is that it is a highly specific inhibitor of GlyT1, which makes it useful for studying the role of glycine transporters in various physiological processes. However, one of the main limitations is that it can be difficult to obtain in large quantities, which can limit its use in certain types of experiments.
Future Directions
There are a number of future directions for research on N~1~-(2,5-dimethylphenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the use of this compound in the study of the role of glycine transporters in synaptic plasticity and learning and memory. Further research is also needed to investigate the long-term effects of this compound and its potential side effects.
Scientific Research Applications
N~1~-(2,5-dimethylphenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential applications in scientific research. It has been found to have a number of potential uses in the study of glycine transporters and their role in various physiological processes. This compound has been used in a number of studies to investigate the role of GlyT1 in the regulation of synaptic transmission, learning, and memory. It has also been used to study the effects of GlyT1 inhibition on the regulation of pain and anxiety.
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(4-fluoro-N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3S/c1-12-4-5-13(2)16(10-12)19-17(21)11-20(24(3,22)23)15-8-6-14(18)7-9-15/h4-10H,11H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHIRMCYDDBTOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-allyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B3553973.png)
![N-[3-({[(diphenylacetyl)amino]carbonothioyl}amino)phenyl]-2-methylpropanamide](/img/structure/B3553977.png)
![3-{3-[4-(3-chlorophenyl)-1-piperazinyl]propyl}-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B3553984.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B3553989.png)
![methyl 4-[({[1-(2-phenylethyl)-1H-imidazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B3553994.png)
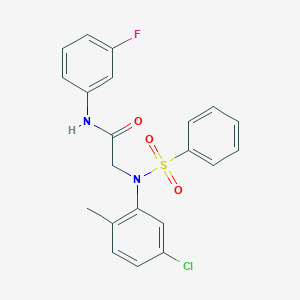
![N~1~-[4-(acetylamino)phenyl]-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3554013.png)
![2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B3554015.png)
